molecular formula C29H28ClF3N6O B6894717 Ponatinib mono-hcl

Ponatinib mono-hcl

Cat. No.: B6894717
M. Wt: 569.0 g/mol
InChI Key: GAIROLAWGQFSSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ponatinib mono-hydrochloride is a pharmaceutical compound known for its efficacy as a multi-target tyrosine kinase inhibitor. It is primarily used in the treatment of chronic myeloid leukemia and Philadelphia chromosome-positive acute lymphoblastic leukemia. Ponatinib mono-hydrochloride is particularly effective against the T315I mutation, which is resistant to many other tyrosine kinase inhibitors .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ponatinib mono-hydrochloride can be synthesized through a series of chemical reactions involving the formation of its core structure followed by hydrochloride salt formation. The synthesis typically involves the following steps:

Industrial Production Methods

Industrial production of ponatinib mono-hydrochloride involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Chemical Reactions Analysis

Types of Reactions

Ponatinib mono-hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions include various metabolites and derivatives of ponatinib mono-hydrochloride, which can be analyzed using techniques like NMR spectroscopy and mass spectrometry .

Scientific Research Applications

Ponatinib mono-hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

Ponatinib mono-hydrochloride exerts its effects by inhibiting multiple tyrosine kinases, including the Bcr-Abl tyrosine kinase, which is constitutively active in chronic myeloid leukemia. The compound binds to the ATP-binding site of the kinase, preventing its activation and subsequent signaling. This inhibition leads to the suppression of cancer cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Ponatinib Mono-Hydrochloride

Ponatinib mono-hydrochloride is unique due to its ability to inhibit the T315I mutation, which is resistant to other tyrosine kinase inhibitors. This makes it a valuable treatment option for patients with resistant forms of chronic myeloid leukemia and Philadelphia chromosome-positive acute lymphoblastic leukemia .

Properties

IUPAC Name

3-(2-imidazo[1,2-a]pyrazin-3-ylethynyl)-4-methyl-N-[4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H27F3N6O.ClH/c1-20-3-4-22(15-21(20)6-8-25-17-34-27-18-33-9-10-38(25)27)28(39)35-24-7-5-23(26(16-24)29(30,31)32)19-37-13-11-36(2)12-14-37;/h3-5,7,9-10,15-18H,11-14,19H2,1-2H3,(H,35,39);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAIROLAWGQFSSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)CN3CCN(CC3)C)C(F)(F)F)C#CC4=CN=C5N4C=CN=C5.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H28ClF3N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

569.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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